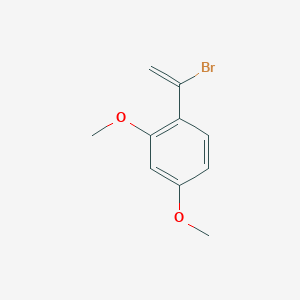

1-(1-Bromovinyl)-2,4-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-2,4-dimethoxybenzene |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1H2,2-3H3 |

InChI Key |

ZBNWBOIZHYZDSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=C)Br)OC |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways

Cross-Coupling Reactions Involving the Bromovinyl Moiety

The bromovinyl group of 1-(1-Bromovinyl)-2,4-dimethoxybenzene is a key functional handle for carbon-carbon bond formation. This moiety is expected to readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, serving as an electrophilic partner. The electron-donating nature of the 2,4-dimethoxybenzene ring may influence the reactivity of the vinyl bromide.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)

Palladium complexes are highly effective catalysts for the cross-coupling of vinyl halides. These reactions are fundamental tools in organic synthesis for creating C(sp²)-C(sp) and C(sp²)-C(sp²) bonds.

While mechanistic studies specific to this compound are not available, the catalytic cycles for Sonogashira, Heck, and Suzuki-Miyaura reactions with vinyl bromides are well-established. youtube.comresearchgate.net

Sonogashira Coupling: The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. soci.org The palladium(0) cycle begins with the oxidative addition of the vinyl bromide into the Pd(0) complex. colab.wsnih.gov Concurrently, the copper(I) cycle facilitates the formation of a copper(I) acetylide intermediate from the terminal alkyne and a base. A transmetalation step, where the acetylide group is transferred from copper to the palladium(II) complex, is followed by reductive elimination, which releases the final enyne product and regenerates the active Pd(0) catalyst. nih.gov

Heck Reaction: The catalytic cycle for the Heck reaction also starts with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a vinylpalladium(II) complex. chemrxiv.orgresearchgate.net This is followed by the coordination of an alkene (the coupling partner) and subsequent migratory insertion of the vinyl group into the alkene C-C double bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium(II) complex. A base is then used to regenerate the Pd(0) catalyst. researchgate.netresearchgate.net

Suzuki-Miyaura Reaction: This reaction typically begins with the oxidative addition of the vinyl bromide to the Pd(0) catalyst. nih.gov The resulting organopalladium(II) halide complex then undergoes transmetalation with an organoboron reagent (like a boronic acid or ester), a step that is activated by a base. nih.govresearchgate.net The final step is reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

Table 1: General Steps in Palladium-Catalyzed Catalytic Cycles

| Reaction | Key Step 1 | Key Step 2 | Key Step 3 | Catalyst Regeneration |

| Sonogashira | Oxidative Addition of R-Br to Pd(0) | Transmetalation with Cu-acetylide | Reductive Elimination | Pd(0) regenerated |

| Heck | Oxidative Addition of R-Br to Pd(0) | Migratory Insertion of alkene | β-Hydride Elimination | Base-mediated regeneration of Pd(0) |

| Suzuki-Miyaura | Oxidative Addition of R-Br to Pd(0) | Transmetalation with organoboron | Reductive Elimination | Pd(0) regenerated |

The success of palladium-catalyzed coupling reactions is highly dependent on the choice of ligands and the nature of the substrates.

Substrate Scope: The Heck reaction tolerates a wide array of functional groups on both the vinyl halide and the alkene. orgsyn.org Similarly, the Suzuki-Miyaura coupling is known for its broad functional group tolerance, with a vast range of aryl, heteroaryl, and vinyl boronic acids and esters being suitable coupling partners. acs.org Electron-rich vinyl bromides, such as this compound, are generally effective substrates in these reactions. acs.orgnih.gov

Ligand Effects: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired elementary steps (e.g., oxidative addition, reductive elimination), and influencing the reaction's efficiency and selectivity. acs.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of catalysts, especially for less reactive substrates like aryl chlorides. acs.org In Suzuki-Miyaura reactions, the ligand can influence the rate of transmetalation and reductive elimination. For some vinyl substrates, the choice of ligand can even determine the stereochemical outcome of the reaction, leading to either retention or inversion of the double bond geometry. thieme-connect.de

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. They are particularly effective in reactions involving C(sp³)-hybridized carbons and can operate through unique mechanistic pathways.

While palladium catalysis predominantly involves two-electron processes (Pd(0)/Pd(II)), nickel can readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which facilitates one-electron pathways and radical mechanisms. acs.org In cross-electrophile couplings, a common mechanism involves the activation of an alkyl halide by a Ni(I) species to generate an alkyl radical. This radical can then be captured by a Ni(II)-aryl or Ni(II)-vinyl intermediate, forming a high-valent Ni(III) species. Subsequent reductive elimination yields the cross-coupled product. chemrxiv.org The involvement of radical intermediates is a key distinction from many palladium-catalyzed systems and expands the scope of possible transformations.

Table 2: Comparison of Proposed Mechanistic Pathways

| Catalyst | Dominant Oxidation States | Common Intermediate Type | Key Bond Formation Step |

| Palladium | Pd(0) / Pd(II) | Organopalladium(II) | Reductive Elimination |

| Nickel | Ni(0)/Ni(I)/Ni(II)/Ni(III) | Organonickel(II), Carbon Radical | Radical Capture & Reductive Elimination |

The development of asymmetric cross-coupling reactions is a significant goal in organic synthesis for creating chiral molecules. Nickel catalysis has proven to be particularly powerful for stereoconvergent couplings, where a racemic starting material is converted into a single enantiomer of the product.

For vinyl bromides, nickel-catalyzed asymmetric reductive cross-couplings have been developed to create products with tertiary stereocenters. These reactions typically employ chiral ligands, such as those based on bis(oxazoline) (BOX) or pyridine-oxazoline (pybox) scaffolds, which coordinate to the nickel center. The chiral ligand environment controls the stereochemical outcome of the reaction, often during the radical capture or reductive elimination step. While asymmetric methodologies for vinyl bromides are established, specific applications to this compound have not been reported in the reviewed literature. The development of such a reaction would depend on the design of a suitable chiral ligand capable of effectively differentiating the prochiral faces of an intermediate in the catalytic cycle.

Copper-Mediated and Other Transition Metal-Catalyzed Processes

Transition metal-catalyzed reactions are fundamental in modern organic synthesis, and vinyl bromides like this compound are excellent substrates for such transformations. researchgate.net Copper-mediated processes, in particular, have shown utility in various coupling reactions. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of vinyl bromides in copper-catalyzed reactions is well-established. For instance, copper catalysis is employed in cross-coupling reactions, such as the Ullmann condensation and Sonogashira coupling, although the latter more famously utilizes palladium. researchgate.net

Palladium-catalyzed reactions, including Suzuki, Heck, and Stille couplings, are workhorse methods for forming carbon-carbon bonds. organic-chemistry.org In the context of vinyl bromides, these reactions typically proceed via an ipso-substitution mechanism, where the bromine atom is directly replaced by the incoming group. However, novel reactivity patterns have been observed. For example, a palladium-catalyzed process involving the reaction of vinyl bromides with pyrrolidine (B122466) can generate enamines, which then participate in Michael addition reactions. This sequence results in a cine-substitution, where the new substituent is attached to the adjacent carbon of the vinyl group, demonstrating a departure from traditional cross-coupling outcomes. organic-chemistry.org

Mechanistic studies on related systems, such as the copper(I)-catalyzed 1,3-halogen migration of 2-bromostyrenes, provide insight into the intricate pathways these reactions can follow. nih.gov These studies suggest that the reaction may proceed without a change in the copper's oxidation state, instead involving a series of sigmatropic shifts. nih.gov Such research into the underlying mechanisms is crucial for the development of new synthetic methodologies.

| Catalyst System | Reaction Type | Potential Outcome |

| Copper(I) | Halogen Migration | Rearrangement of the vinyl bromide |

| Palladium/Ligand | Cross-Coupling (e.g., Suzuki, Heck) | C-C or C-Heteroatom bond formation |

| Palladium/Amine | C-N Coupling/Michael Addition | cine-Substitution product |

Vinyl Functionalization Reactions

The vinyl group in this compound is a hub of reactivity, allowing for transformations at both the carbon-bromine bond and the carbon-carbon double bond.

Hydrodebromination is a reductive process that replaces a bromine atom with a hydrogen atom. This transformation is a key step in many synthetic sequences, often used to remove a directing group or to introduce isotopic labels. While specific reagents and conditions for the hydrodebromination of this compound are not detailed in the provided search results, this reaction is typically achieved using a variety of reducing agents. Common methods include catalytic hydrogenation, treatment with metal hydrides, or radical-mediated reductions. The choice of reagent can influence the selectivity and functional group tolerance of the reaction.

The double bond of the vinyl group is susceptible to electrophilic addition reactions. masterorganicchemistry.comyoutube.com In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. The regioselectivity of such additions to this compound would be influenced by both the bromine atom and the dimethoxybenzene ring.

A classic example of an addition reaction is the halogenation of an alkene. libretexts.org The reaction of an alkene with bromine (Br₂), for instance, typically proceeds through a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide. libretexts.org The stereochemistry of this addition is typically anti, meaning the two bromine atoms add to opposite faces of the double bond. youtube.com In the presence of a nucleophilic solvent like water, a halohydrin can be formed instead. libretexts.org

Addition of hydrogen halides (HX) to unsymmetrical alkenes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon. youtube.com However, the electronic effects of the bromine and the aromatic ring in this compound could influence the regiochemical outcome.

| Reagent | Reaction Type | Expected Product | Stereochemistry |

| H₂/Catalyst | Hydrogenation | 1-(1-Bromoethyl)-2,4-dimethoxybenzene | Syn-addition |

| Br₂ | Bromination | 1-(1,2-Dibromoethyl)-2,4-dimethoxybenzene | Anti-addition |

| HBr | Hydrobromination | 1-(1,1-Dibromoethyl)-2,4-dimethoxybenzene (Markovnikov) | N/A |

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups.

The two methoxy groups at the C2 and C4 positions of the benzene (B151609) ring are strong activating groups and are ortho, para-directors. youtube.comlibretexts.orglibretexts.orgyoutube.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack. youtube.com The resonance effect places partial negative charges on the carbons ortho and para to the methoxy groups, making these positions more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

In this compound, the positions ortho and para to the C2-methoxy group are C1, C3, and C6. The positions ortho and para to the C4-methoxy group are C3 and C5. The combined directing effects of both methoxy groups strongly favor substitution at the C3 and C5 positions. The C1 position is already substituted with the bromovinyl group. Steric hindrance from the existing substituents may also play a role in directing the incoming electrophile.

Controlled halogenation of the dimethoxybenzene ring can be achieved using various brominating agents. wku.edu Given the high activation of the ring, mild conditions are often sufficient. Reagents like N-bromosuccinimide (NBS) can be used for selective bromination. nih.gov Studies on related dihydroazulene/vinylheptafulvene systems have shown that NBS, in the presence of a radical initiator like benzoyl peroxide and light, can effect bromination. beilstein-journals.org

In the case of this compound, electrophilic bromination would be expected to occur at the most activated and sterically accessible positions on the aromatic ring, namely the C3 and C5 positions. The reaction conditions can be tuned to favor mono- or di-substitution. It is important to control the reaction to avoid unwanted side reactions, such as addition to the vinyl double bond or oxidation of the electron-rich aromatic ring. nih.gov

| Reagent | Reaction Type | Expected Major Product(s) |

| Br₂/FeBr₃ | Electrophilic Bromination | 1-(1-Bromovinyl)-3-bromo-2,4-dimethoxybenzene and/or 1-(1-Bromovinyl)-5-bromo-2,4-dimethoxybenzene |

| NBS | Electrophilic Bromination | 1-(1-Bromovinyl)-3-bromo-2,4-dimethoxybenzene and/or 1-(1-Bromovinyl)-5-bromo-2,4-dimethoxybenzene |

Rearrangement Reactions and Cycloadditions

The vinyl group of this compound serves as a potential reaction partner in cycloaddition reactions, where its reactivity is governed by the electronic influence of its substituents.

Diels-Alder Reactivity: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The rate and feasibility of this reaction are dictated by the electronic properties of the reactants. In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is made electron-poor by the presence of electron-withdrawing groups (e.g., -CHO, -COR, -CN). organic-chemistry.orglibretexts.org The this compound molecule features a strongly electron-donating 2,4-dimethoxyphenyl group attached to the vinyl moiety. This substituent significantly increases the electron density of the double bond, making it an electron-rich alkene. As a result, it is a poor dienophile for reactions with electron-rich or electronically neutral dienes under normal-electron-demand conditions. masterorganicchemistry.com

However, this electron-rich nature makes it a suitable candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgwikipedia.org In this variant, the electronic requirements are reversed: an electron-rich dienophile reacts with an electron-poor diene (e.g., tetrazines, oxo-butadienes). wikipedia.orgsigmaaldrich.com The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.orgacs.org Therefore, this compound is predicted to react efficiently with electron-deficient dienes to yield highly substituted cyclohexene derivatives. acs.org

1,3-Dipolar Cycloaddition Reactivity: This reaction involves the combination of a 1,3-dipole with a dipolarophile (the alkene component) to generate a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org Similar to the Diels-Alder reaction, the reactivity is explained by frontier molecular orbital (FMO) theory. The interaction can be between the HOMO of the dipole and the LUMO of the dipolarophile, or vice versa. organic-chemistry.org

Given that this compound is an electron-rich alkene (possessing a high-energy HOMO), it will react most readily with 1,3-dipoles that have low-energy LUMOs. organic-chemistry.orgresearchgate.net This corresponds to a HOMO(dipolarophile)-LUMO(dipole) controlled reaction. Examples of suitable 1,3-dipoles include nitrile oxides, azides, and nitrones, which would react to form isoxazolines, triazolines, and isoxazolidines, respectively. wikipedia.orgresearchgate.net The electron-rich character of the vinyl group in this compound makes it an excellent dipolarophile for such transformations, providing a pathway to various five-membered heterocycles. rsc.orgtdl.org

Vinyl halides, particularly those with an α-aryl substituent, can undergo characteristic rearrangement reactions, most notably upon treatment with a strong base. The primary pathway for such compounds is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgslideshare.net

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a chemical reaction that converts a 1-aryl-1-haloalkene into an alkyne through the action of a strong base, such as an alkoxide or an organolithium reagent. wikipedia.orgresearchgate.net The mechanism involves two key steps:

Deprotonation: The strong base abstracts the vinylic proton, generating a vinyl anion.

α-Elimination and Rearrangement: The resulting anion undergoes α-elimination of the bromide ion to form a vinylidene carbene intermediate. This is immediately followed by a 1,2-migration of the aryl group to the electron-deficient carbene carbon, yielding the final alkyne product. wikipedia.orgstackexchange.com

For this compound, the FBW rearrangement would proceed as shown in the table below. Treatment with a strong base like sodium amide (NaNH₂) or potassium t-butoxide would lead to the formation of (2,4-dimethoxyphenyl)acetylene. cmu.educhemistrysteps.com This transformation provides a direct synthetic route from a vinyl halide to a terminal alkyne, driven by the formation of the stable triple bond. libretexts.orglibretexts.orgmasterorganicchemistry.com

| Starting Material | Reagent | Key Intermediate | Product |

|---|---|---|---|

| This compound | Strong Base (e.g., NaNH₂) | (2,4-Dimethoxyphenyl)vinylidene carbene | (2,4-Dimethoxyphenyl)acetylene |

Advanced Spectroscopic Characterization Techniques in Chemical Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectra are available to confirm the molecular weight or to analyze the fragmentation pattern of 1-(1-Bromovinyl)-2,4-dimethoxybenzene.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum, which would identify characteristic vibrational frequencies for functional groups such as C=C (vinyl and aromatic), C-O (ether), and C-Br bonds, has not been found.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure determination for this compound, meaning no data on its solid-state conformation, bond lengths, or bond angles are available.

Without these fundamental experimental data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.

Methodological Considerations in Spectral Data Acquisition and Interpretation

The structural elucidation of a novel or uncharacterized compound like this compound would fundamentally rely on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The acquisition and interpretation of data from these methods require careful consideration of the molecule's structural features to ensure accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: In acquiring a ¹H NMR spectrum, a high-field spectrometer (e.g., 400 MHz or higher) would be preferable to achieve better signal dispersion, which is crucial for resolving the complex spin systems of the aromatic and vinylic protons. The choice of solvent is also critical; deuterated chloroform (B151607) (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual peak that is easily identifiable.

Data Interpretation: The interpretation would focus on identifying the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each proton. The aromatic region would be expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The two methoxy (B1213986) groups would likely appear as sharp singlets, potentially with slightly different chemical shifts due to their different electronic environments. The vinylic protons would provide key structural information, and their coupling constants would help to confirm their geminal or vicinal relationships.

¹³C NMR Spectroscopy: A standard ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For more detailed analysis, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The chemical shifts of the carbon atoms would be indicative of their electronic environment. The carbons of the methoxy groups would appear in the upfield region, while the aromatic and vinylic carbons would be found further downfield. The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Data Acquisition: A sample of this compound could be analyzed as a neat liquid (if it is a liquid at room temperature) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄) that has minimal IR absorption in the regions of interest.

Data Interpretation: The IR spectrum would be analyzed for characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic ring and the vinyl group, C=C stretching from the aromatic ring and the vinyl group, and C-O stretching from the two methoxy groups. The C-Br stretching frequency would also be a diagnostic peak, typically appearing in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its identity.

Data Acquisition: A common technique for this type of compound would be Electron Ionization (EI) mass spectrometry. The sample would be introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.

Data Interpretation: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would provide further structural clues, with common fragmentation pathways including the loss of a bromine atom, a methyl group, or a methoxy group.

Table of Expected Spectroscopic Data Ranges for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm |

| Vinylic Protons | δ 5.0 - 6.5 ppm | |

| Methoxy Protons | δ 3.8 - 4.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |

| Vinylic Carbons | δ 100 - 140 ppm | |

| Methoxy Carbons | δ 55 - 60 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| Vinylic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| Vinylic C=C Stretch | ~1620 cm⁻¹ | |

| C-O Stretch | 1000 - 1300 cm⁻¹ | |

| C-Br Stretch | 500 - 600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic pattern for C₁₀H₁₁BrO₂ |

Computational and Theoretical Investigations of 1 1 Bromovinyl 2,4 Dimethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties from first principles. These methods are used to determine the optimized geometry of a molecule and to probe its electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By employing functionals like B3LYP and basis sets such as 6-311G(d,p) or Def2-TZVP, the geometry of 1-(1-bromovinyl)-2,4-dimethoxybenzene can be optimized to find its lowest energy structure. nih.govopenaccesspub.org This optimized geometry is the foundation for calculating various electronic properties.

One key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the π-system of the benzene (B151609) ring, indicating these are favorable sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

DFT is also used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. nih.gov These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). A lower hardness and higher softness value suggest greater chemical reactivity. nih.govnih.gov

| Parameter | Definition | Predicted Significance for this compound |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | A low value would indicate high reactivity. |

| Chemical Softness (S) | Reciprocal of hardness (1/η) | A high value would suggest a molecule that is easily polarized and highly reactive. |

| Electronegativity (χ) | The power to attract electrons | Indicates the molecule's overall electron-attracting tendency. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons | A higher value would indicate a greater capacity to act as an electrophile. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character, while the LUMO energy relates to the electron affinity and its electrophilic character. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the electron-donating methoxy groups and the conjugated π-system are expected to raise the HOMO energy and lower the LUMO energy, resulting in a relatively small energy gap and indicating a reactive molecule.

| Orbital/Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | -1.0 to -2.0 | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org |

Mechanistic Modeling and Transition State Analysis

Computational modeling is an invaluable tool for exploring reaction mechanisms, providing a detailed picture of how reactants are converted into products. For reactions involving this compound, such as electrophilic additions to the vinyl group or palladium-catalyzed cross-coupling reactions, mechanistic modeling can map the entire potential energy surface. stackexchange.comorganic-chemistry.org

This process involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. acs.org By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy corresponds to a faster reaction. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. This analysis can clarify why certain products are formed over others and can be used to optimize reaction conditions.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotations would occur around the single bond connecting the vinyl group to the benzene ring and the C-O bonds of the methoxy substituents. The relative orientation of the vinyl group (planar or twisted relative to the ring) can significantly impact the molecule's conjugation and steric environment. acs.org

Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformer. This allows for the identification of the most stable, lowest-energy conformation, as well as the energy barriers between different conformers. The preferred conformation dictates the molecule's three-dimensional shape, which in turn influences its reactivity. For instance, a bulky substituent in a particular conformation might sterically hinder a potential reaction site, thereby dictating the stereochemical outcome of a reaction. youtube.comutdallas.edu

| Conformer (Vinyl Group Dihedral Angle) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Planar (0°) | 0.0 | Most stable conformer, allows for maximum π-conjugation between the vinyl group and the aromatic ring. |

| Twisted (45°) | +2.5 | Intermediate energy, partial loss of conjugation. |

| Perpendicular (90°) | +5.0 | Highest energy conformer, complete loss of conjugation, represents a rotational barrier. |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. kummerlaender.eu An MD simulation models the movement of atoms by solving Newton's equations of motion, offering a virtual window into molecular motion at the femtosecond scale. researchgate.net

An MD simulation of this compound, typically placed in a simulation box with a solvent like water or an organic solvent, would reveal its flexibility and conformational dynamics in a realistic environment. koreascience.kr It could show how the molecule transitions between different conformations, how the vinyl and methoxy groups move, and how the molecule interacts with surrounding solvent molecules. This information is crucial for understanding how the molecule behaves in solution, which is the environment for most chemical reactions. MD simulations can also be used to study how the molecule might bind to a catalyst or another reactant, revealing stable interaction poses and binding pathways. rsc.org

In Silico Studies of Reaction Pathways and Selectivity

In silico studies use computational methods to predict the most likely pathways for a chemical reaction and to explain or predict its selectivity (chemo-, regio-, and stereoselectivity). rsc.org For this compound, this could be applied to a variety of important transformations.

For instance, in electrophilic aromatic substitution reactions, computational models can predict the most likely position of attack on the dimethoxybenzene ring. DFT calculations can determine the relative stability of the Wheland intermediates formed from attack at different positions, with the most stable intermediate corresponding to the major product. Studies on the nitration of dimethoxybenzene have shown that the symmetry and distribution of the HOMO can be a key determinant of regioselectivity. nih.gov

Furthermore, vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions. organic-chemistry.orgresearchgate.net Computational modeling can be used to investigate the entire catalytic cycle, comparing the activation energies for different potential pathways. This can help predict whether a reaction is likely to occur and what the major product will be. For example, such studies could determine the feasibility of a Suzuki coupling at the vinyl C-Br bond and predict the stereochemical retention or inversion at the double bond. researchgate.net By comparing the calculated energy profiles, chemists can understand the factors controlling selectivity and design more efficient and selective synthetic routes. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Synthetic Applications and Strategic Utilization in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

The structure of 1-(1-Bromovinyl)-2,4-dimethoxybenzene is well-suited for the synthesis of various heterocyclic compounds. The vinyl bromide provides a handle for cyclization reactions, particularly through transition-metal-catalyzed processes, while the dimethoxy-substituted aromatic ring influences the reactivity and properties of the resulting heterocyclic system.

Substituted benzo[b]furans are a common motif in natural products and pharmacologically active compounds. nih.gov The synthesis of these structures often involves the palladium-catalyzed intramolecular cyclization of a phenol (B47542) with a suitably positioned reactive group. nih.govorganic-chemistry.org While this compound does not possess a free hydroxyl group for direct cyclization, it can be considered a key precursor.

A plausible synthetic strategy would involve the selective demethylation of the methoxy (B1213986) group at the C2 position to unmask the corresponding phenol. This intermediate, 2-(1-bromovinyl)-5-methoxyphenol, could then undergo an intramolecular Heck-type reaction. In this process, a palladium(0) catalyst would oxidatively add to the carbon-bromine bond, and the resulting organopalladium species would be attacked by the adjacent hydroxyl group, leading to the formation of the furan (B31954) ring after reductive elimination. This pathway provides a route to 5-methoxy-2-methylbenzo[b]furan, a substituted benzofuran (B130515) core.

Various palladium catalysts and reaction conditions have been developed for such cyclizations, highlighting the robustness of this approach for constructing the benzofuran ring system. organic-chemistry.orgresearchgate.net The efficiency of the cyclization is often influenced by the choice of ligand, base, and solvent. organic-chemistry.org

Table 1: Plausible Reaction Pathway for Benzo[b]furan Synthesis

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | BBr₃ or HBr | 2-(1-Bromovinyl)-5-methoxyphenol | Demethylation |

| 2 | 2-(1-Bromovinyl)-5-methoxyphenol | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | 5-Methoxy-2-methylbenzo[b]furan | Intramolecular Heck Cyclization |

Beyond benzofurans, the reactivity of the vinyl bromide group can be exploited to construct other heteroaromatic systems. For instance, in a palladium-catalyzed reaction with primary anilines, this compound could potentially undergo a tandem reaction involving an initial amination followed by an intramolecular C-H activation or cyclization, leading to the formation of substituted indoles. Similarly, reactions with other nitrogen-based nucleophiles could pave the way for the synthesis of various nitrogen-containing heterocycles. The specific outcome would depend heavily on the reaction conditions and the nature of the coupling partner.

Precursor in Dendrimer Synthesis and Macromolecular Chemistry

Dendrimers are highly branched, well-defined macromolecules with a vast range of applications in materials science and medicine. rjptonline.org The synthesis of dendrimers relies on the stepwise addition of branching units to a central core. chemrxiv.org Compounds like this compound can be valuable in this context in two primary ways:

Surface Modification: The vinyl bromide functionality can serve as a reactive site for attaching the molecule to the surface of a pre-formed dendrimer. For example, a dendrimer with nucleophilic surface groups could displace the bromide, thereby decorating the dendrimer periphery with 2,4-dimethoxyphenylvinyl moieties. This functionalization can alter the solubility, electronic properties, or biological interactions of the dendrimer.

Monomer for Polymerization: The vinyl group allows the molecule to act as a monomer in polymerization reactions. While the bromine atom might complicate radical polymerization, it is an ideal handle for controlled polymerization techniques or for post-polymerization modification. Furthermore, its utility in cross-coupling reactions allows for its incorporation into conjugated polymers, which are of interest in materials science.

The dimethoxybenzene unit itself is a functionality that has been incorporated into carbosilane dendrimers, suggesting its utility in tuning the properties of macromolecular structures. sigmaaldrich.com

Intermediate in the Preparation of Advanced Aromatic Systems

The dual reactivity of this compound makes it an excellent intermediate for creating more complex, multi-substituted aromatic compounds. Both the vinyl bromide and the aromatic ring can be selectively functionalized.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. chegg.com These groups are ortho- and para-directing. The directing effects of the substituents on the ring are crucial for predicting the outcome of further functionalization.

The methoxy group at C2 directs incoming electrophiles to the C1 (already substituted), C3, and C5 positions.

The methoxy group at C4 directs incoming electrophiles to the C3 and C5 positions.

The 1-bromovinyl group at C1 is generally considered to be electron-withdrawing and deactivating.

The combined effect of the two strongly activating methoxy groups overrides the deactivating effect of the bromovinyl group and will direct incoming electrophiles predominantly to the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The C3 position is sterically hindered by the adjacent C2-methoxy and C4-methoxy groups. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the C5 position. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 1-(1-Bromovinyl)-5-bromo-2,4-dimethoxybenzene |

| Nitration | HNO₃ / H₂SO₄ | 1-(1-Bromovinyl)-2,4-dimethoxy-5-nitrobenzene |

| Acylation | CH₃COCl / AlCl₃ | 1-(5-Acetyl-2,4-dimethoxyphenyl)vinyl bromide |

The carbon-bromine bond in the vinyl group is a key site for modification via transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents, transforming the vinyl bromide into a more complex functional group and leading to the synthesis of diverse multi-substituted benzene derivatives. innovations-report.comsciencedaily.com

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst would replace the bromine atom with an aryl or vinyl group, yielding substituted stilbene (B7821643) or diene derivatives.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would produce conjugated enynes, which are valuable intermediates in organic synthesis. nih.gov

Heck Coupling: Reaction with alkenes under palladium catalysis could lead to the formation of substituted dienes.

Stille Coupling: Coupling with organostannanes provides another route to introduce various alkyl, vinyl, or aryl groups.

These cross-coupling reactions are known for their high functional group tolerance and reliability, making this compound a valuable platform for generating a library of complex aromatic compounds from a common intermediate. organic-chemistry.org

Potential Role in the Development of New Catalytic Transformations

While no specific catalytic transformations have been developed using this compound as a key substrate or ligand precursor, its structure suggests potential utility in various palladium-catalyzed cross-coupling reactions. Vinyl bromides are well-established coupling partners in reactions such as the Suzuki, Heck, and Sonogashira couplings. The electron-donating methoxy groups on the benzene ring can influence the reactivity of the vinyl bromide moiety, potentially modulating the rates and selectivities of these transformations.

The development of new catalytic transformations could explore the unique electronic properties conferred by the 2,4-dimethoxy substitution pattern. For instance, this substrate could be employed to test the efficacy of novel catalyst systems designed for electron-rich vinyl halides. Research in this area would likely focus on achieving high yields and stereoselectivity under mild reaction conditions.

Table 1: Potential Catalytic Reactions Involving this compound

| Reaction Type | Potential Coupling Partner | Potential Product Type | Catalyst System (Hypothetical) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Substituted stilbene derivative | Pd(PPh₃)₄ / Base |

| Heck Coupling | Alkene | Substituted diene | Pd(OAc)₂ / Ligand / Base |

| Sonogashira Coupling | Terminal alkyne | En-yne derivative | PdCl₂(PPh₃)₂ / CuI / Base |

This table is illustrative of potential applications and is not based on published experimental data for this specific compound.

Hypothetical Retrosynthetic Analysis Involving this compound

In the absence of documented total syntheses utilizing this compound, a hypothetical retrosynthetic analysis can be proposed. This compound could serve as a valuable building block, or "synthon," for the construction of more complex molecular architectures, particularly those containing a dimethoxy-substituted styrenyl or related moiety.

A retrosynthetic disconnection of a complex target molecule at a carbon-carbon or carbon-heteroatom bond connected to the vinyl group would lead back to this compound. This strategy would be particularly useful for the synthesis of natural products or pharmaceutically active compounds that feature this specific structural motif. The forward synthesis would then involve a suitable cross-coupling reaction to form the disconnected bond.

For example, in the retrosynthesis of a hypothetical complex molecule containing a substituted stilbene core, a key disconnection could be the double bond, leading back to this compound and a suitable aldehyde via a Wittig-type reaction, or disconnection of one of the aryl groups, suggesting a Suzuki or Heck coupling approach.

Green Chemistry Approaches in its Synthetic Transformations

Green chemistry principles aim to reduce the environmental impact of chemical processes. While specific green chemistry methodologies have not been reported for this compound, general strategies applicable to the synthesis and reactions of vinyl bromides can be considered.

Synthesis: The synthesis of vinyl bromides often involves the use of halogenating agents and organic solvents. Green approaches would focus on:

Utilizing less hazardous brominating agents.

Employing catalytic methods to reduce waste.

Using greener solvents such as water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. organic-chemistry.org

Improving energy efficiency through methods like microwave-assisted synthesis. organic-chemistry.org

Transformations: For the synthetic transformations of this compound, green chemistry considerations would include:

Catalyst Efficiency: Developing highly active catalysts that can be used at low loadings to minimize metal contamination in the final product.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Solvent Choice: Performing cross-coupling reactions in environmentally benign solvents. Recent advancements have shown the utility of vinyl esters and sulfonates as greener alternatives to vinyl bromides in some coupling reactions, although this would not apply to reactions of the title compound.

Table 2: Comparison of Conventional vs. Green Approaches for Vinyl Bromide Chemistry

| Process | Conventional Approach | Potential Green Approach |

|---|---|---|

| Synthesis | Stoichiometric brominating agents, volatile organic solvents. | Catalytic bromination, use of aqueous or bio-based solvents, microwave heating. |

| Cross-Coupling | High catalyst loading, toxic organic solvents (e.g., toluene, DMF). | Low catalyst loading, catalyst recycling, reactions in water or ionic liquids. |

This table provides a general comparison and is not based on specific published research for this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(1-Bromovinyl)-2,4-dimethoxybenzene?

- Methodology : A common approach involves the bromination of 2,4-dimethoxybenzene derivatives. For example, using bromine with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled conditions. Alternatively, coupling reactions involving palladium catalysts (e.g., Suzuki-Miyaura) can introduce the bromovinyl group .

- Critical Parameters : Reaction temperature (often reflux conditions), stoichiometric ratios of brominating agents, and post-synthesis purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm the presence of methoxy groups (δ ~3.8 ppm) and bromovinyl protons (δ ~5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₁₀H₁₁BrO₂).

- HPLC : Assess purity using reverse-phase chromatography with UV detection at λ = 254 nm .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Profile : The compound is sensitive to light and moisture due to the bromovinyl group. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products can be monitored via TLC or GC-MS .

Q. What are typical applications of this compound in organic synthesis?

- Role as Intermediate : Used in cross-coupling reactions (e.g., Heck, Sonogashira) to construct aryl-alkene frameworks. Also serves as a precursor for bioactive molecules like CYP1B1 inhibitors .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Case Study : If NMR signals for the bromovinyl group overlap with aromatic protons, use 2D NMR (COSY, HSQC) to assign peaks. Compare with computational predictions (e.g., DFT calculations for chemical shifts) .

- Contradiction Analysis : Discrepancies in melting points or retention times may arise from polymorphic forms or residual solvents. Perform X-ray crystallography or DSC to confirm crystalline structure .

Q. What strategies optimize the regioselectivity of bromovinyl group introduction?

- Experimental Design :

- Catalytic Systems : Screen palladium/ligand combinations (e.g., Pd(PPh₃)₄ with AsPh₃) to favor para-substitution over ortho/meta .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates and adjust conditions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attack.

- Transition State Analysis : Simulate Pd-catalyzed coupling mechanisms to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Scale-Up Considerations :

- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency for bromination steps .

- Chiral Resolution : Use chiral stationary phases in preparative HPLC or enzymatic resolution for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.